molecular formula C14H12O2 B2794887 2-Acetyl-3-phenylphenol CAS No. 136819-93-7

2-Acetyl-3-phenylphenol

Cat. No.: B2794887
CAS No.: 136819-93-7
M. Wt: 212.248
InChI Key: BVJHQKVIQXONGG-UHFFFAOYSA-N
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Description

2-Acetyl-3-phenylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an acetyl group (CH₃CO) attached to the second carbon of a phenyl ring, which is further substituted by another phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-phenylphenol typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH₃COCl) and 3-phenylphenol as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the molar ratio of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Quinones or phenolic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Acetyl-3-phenylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Acetophenone: Contains an acetyl group attached to a benzene ring.

    Biphenyl: Consists of two phenyl rings connected by a single bond.

Uniqueness of 2-Acetyl-3-phenylphenol: this compound is unique due to the presence of both an acetyl group and a phenyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

1-(2-hydroxy-6-phenylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)14-12(8-5-9-13(14)16)11-6-3-2-4-7-11/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJHQKVIQXONGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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